(3-Chloroquinoxalin-2-yl)methanol
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Overview
Description
(3-Chloroquinoxalin-2-yl)methanol is a chemical compound belonging to the quinoxaline family, which is known for its diverse pharmacological properties. Quinoxalines are nitrogen-containing heterocyclic compounds that have significant applications in pharmaceuticals and industrial chemistry . This compound, specifically, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloroquinoxalin-2-yl)methanol typically involves the reaction of 3-chloroquinoxaline with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the formaldehyde to the quinoxaline ring, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: (3-Chloroquinoxalin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed:
Oxidation: 3-Chloroquinoxalin-2-carboxylic acid.
Reduction: 3-Chloroquinoxalin-2-ylamine.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloroquinoxalin-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloroquinoxalin-2-yl)methanol is primarily based on its ability to interact with biological macromolecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with DNA replication and transcription processes, leading to its potential use as an antimicrobial and anticancer agent . The molecular targets and pathways involved include inhibition of topoisomerases and disruption of cell cycle progression .
Comparison with Similar Compounds
3-Chloroquinoxaline: Lacks the methanol group but shares similar chemical properties.
2-Chloroquinoxaline: Differently substituted but part of the same quinoxaline family.
3-Methylquinoxaline: Substituted with a methyl group instead of a chlorine atom.
Uniqueness: (3-Chloroquinoxalin-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the quinoxaline ring. This dual functionality allows for a wider range of chemical reactions and potential biological activities compared to its analogs .
Properties
IUPAC Name |
(3-chloroquinoxalin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-4,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLWAOBBSSTHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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